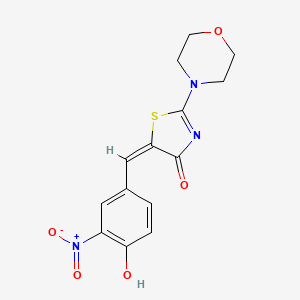
5-(4-tert-Butoxycarbonylaminophenyl)-furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, (2R,4S)-5- ([1,1’-biphenyl]-4-yl)-4- ((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid can be synthesized by reacting (2R,4S)-5- ([1,1’-biphenyl]-4-yl)-4-aMino-2-Methylpentanoic acid with di-tert-butyl dicarbonate . Another example is the synthesis of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various techniques. For instance, the structure of (2S,4R)-5- ([1,1’-biphenyl]-4-yl)-4- ((tert-butoxycarbonyl)amino)-2-methylpentanoic acid is given by the InChI Code: 1S/C23H29NO4/c1-16 (21 (25)26)14-20 (24-22 (27)28-23 (2,3)4)15-17-10-12-19 (13-11-17)18-8-6-5-7-9-18/h5-13,16,20H,14-15H2,1-4H3, (H,24,27) (H,25,26)/t16-,20+/m0/s1 .Chemical Reactions Analysis
The chemical reactions involving these compounds are diverse. For instance, catalytic protodeboronation of pinacol boronic esters is a notable reaction involving compounds like 4- (N-BOC-amino)phenylboronic acid . This reaction is a valuable transformation in organic synthesis.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds vary. For instance, 4-[(tert-Butoxycarbonylamino)methyl]phenylboronic acid is a clear and nearly colorless to pale yellow liquid at room temperature . It is miscible in acetonitrile, methanol, dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane at room temperature .Wissenschaftliche Forschungsanwendungen
Production and Utilization in Bio-based Polymers
Furan derivatives, such as 2,5-Furandicarboxylic acid (FDCA), have been identified as promising biobased building blocks for the pharmaceutical and polymer industries. For instance, enzyme cascade systems have been developed for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), showcasing the potential of furan derivatives in green chemistry and sustainable material production (Hao‐Yu Jia et al., 2019). Additionally, studies on the lipase-catalyzed synthesis of oligoesters from furandicarboxylic acid highlight the applicability of furan derivatives in creating biobased polymers and materials (Alvaro Cruz-Izquierdo et al., 2015).
Biocatalytic Synthesis and Chemical Transformations
The biocatalytic synthesis of FDCA from HMF demonstrates the role of furan derivatives in facilitating efficient, eco-friendly chemical transformations. This process involves the oxidation of HMF to FDCA, showcasing the ability of biocatalysts to enable high-yield chemical processes at ambient conditions (W. Dijkman et al., 2014). Furthermore, advancements in catalytic production techniques for FDCA underscore the significance of furan derivatives in the development of bio-based polymers, offering sustainable alternatives to petroleum-derived materials (Junhua Zhang et al., 2015).
Wirkmechanismus
Target of Action
Similar compounds, such as (4-{4-[(tert-butoxycarbonyl)amino]-2,2-bis(ethoxycarbonyl)butyl}phenyl)sulfamic acid, have been found to interact with receptor-type tyrosine-protein phosphatase beta .
Mode of Action
It’s known that the tert-butoxycarbonyl (boc) group is often used in organic synthesis to protect amines from unwanted reactions . This suggests that the compound might interact with its targets through its Boc-protected amino group.
Biochemical Pathways
Compounds with similar structures have been used in peptide synthesis , suggesting that this compound might also be involved in protein-related pathways.
Pharmacokinetics
Similar compounds have been found to have varying degrees of solubility in different solvents , which could impact their absorption and distribution in the body. The compound’s stability under different conditions is also an important factor that could influence its pharmacokinetics .
Result of Action
Based on its structure and the known effects of similar compounds, it could potentially influence protein synthesis or other cellular processes involving amines .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For instance, the Boc group can be removed under acidic conditions, which could potentially alter the compound’s activity .
Safety and Hazards
These compounds can pose safety hazards. For instance, 4-[(tert-Butoxycarbonylamino)methyl]phenylboronic acid is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-16(2,3)22-15(20)17-11-6-4-10(5-7-11)12-8-9-13(21-12)14(18)19/h4-9H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRWSEOLCQIDEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=C(O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(1R,2S,3R,4S)-3-Phenyl-2-bicyclo[2.2.1]hept-5-enyl]prop-2-enamide](/img/structure/B2403189.png)
![5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2403190.png)

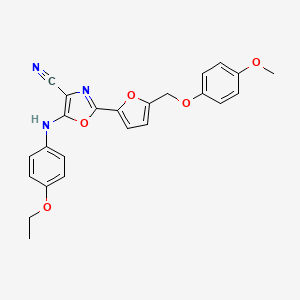
![(E)-4-(Dimethylamino)-N-[3-(3-methylpyridin-2-yl)propyl]but-2-enamide](/img/structure/B2403193.png)
![7-[(2-chlorophenyl)methyl]-8-(ethylsulfanyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2403194.png)
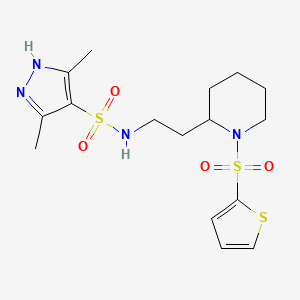
![N-(4-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2403199.png)
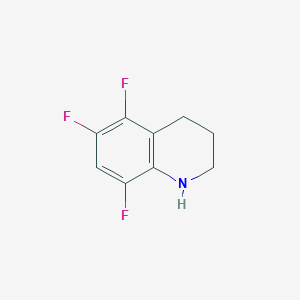
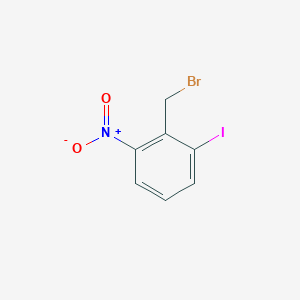

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2403204.png)

